7,7-Dimethylspiro[3.5]nonan-2-ol
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Overview
Description
7,7-Dimethylspiro[3.5]nonan-2-ol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol It is characterized by a spirocyclic structure, which includes a nonane ring fused with a spiro carbon at the 7th position, and two methyl groups attached to the same carbon
Preparation Methods
The synthesis of 7,7-Dimethylspiro[3.5]nonan-2-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
7,7-Dimethylspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-Dimethylspiro[3.5]nonan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with spirocyclic frameworks.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethylspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7,7-Dimethylspiro[3.5]nonan-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 7,7-Dimethylspiro[3.5]nonan-2-one and 7,7-Dimethylspiro[3.5]nonan-2-amine share similar spirocyclic structures but differ in functional groups.
Properties
IUPAC Name |
7,7-dimethylspiro[3.5]nonan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOKZLRWDBYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CC(C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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